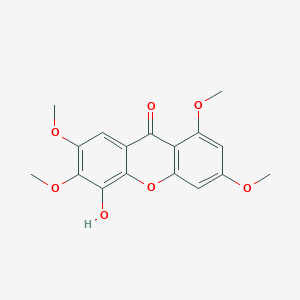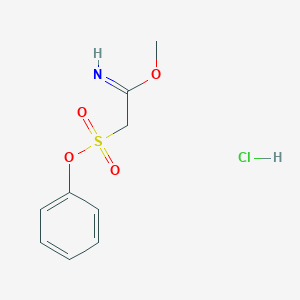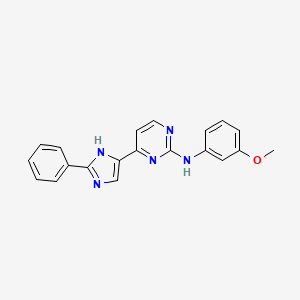![molecular formula C12H11F3N2O4 B12596661 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol CAS No. 915717-43-0](/img/structure/B12596661.png)
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a complex organic compound that belongs to the indole family. Indole compounds are widely found in nature and are known for their diverse biological activities. The presence of a trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, making it valuable in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol typically involves the introduction of a trifluoromethyl group to the indole structure. One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of the indole under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.
Mecanismo De Acción
The mechanism of action of 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethylindole: Similar in structure but lacks the nitro and diol groups.
5-Nitroindole: Contains the nitro group but lacks the trifluoromethyl and diol groups.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is unique due to the combination of the trifluoromethyl, nitro, and diol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
915717-43-0 |
|---|---|
Fórmula molecular |
C12H11F3N2O4 |
Peso molecular |
304.22 g/mol |
Nombre IUPAC |
2-[5-nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H11F3N2O4/c1-11(19,5-18)10-3-6-2-9(17(20)21)7(12(13,14)15)4-8(6)16-10/h2-4,16,18-19H,5H2,1H3 |
Clave InChI |
GWJUFRRJSUNOGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


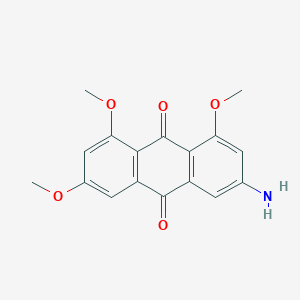
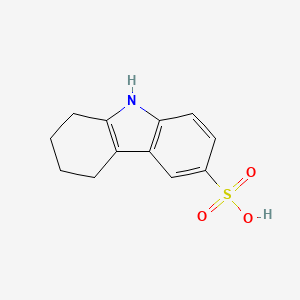
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)
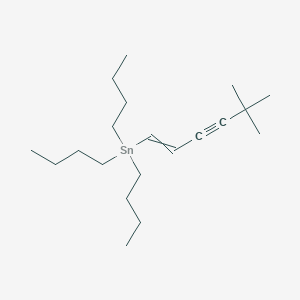
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)

![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)
